molecular formula C19H9ClF5NO2 B3041609 N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide CAS No. 331632-61-2

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide

Cat. No.: B3041609
CAS No.: 331632-61-2
M. Wt: 413.7 g/mol
InChI Key: NHGDSPOQBWQQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide is a synthetic organic compound characterized by the presence of a pentafluorophenoxy group and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(2,3,4,5,6-pentafluorophenoxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The pentafluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, while the chlorobenzamide moiety may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide is unique due to the specific positioning of the chlorobenzamide group, which can influence its chemical reactivity and biological activity. The presence of the pentafluorophenoxy group also imparts distinct electronic and steric properties, differentiating it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF5NO2/c20-12-7-2-1-6-11(12)19(27)26-9-4-3-5-10(8-9)28-18-16(24)14(22)13(21)15(23)17(18)25/h1-8H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGDSPOQBWQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.